Ilorasertib

Catalog No.
S548704
CAS No.
1227939-82-3
M.F
C25H21FN6O2S
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilorasertib

CAS Number

1227939-82-3

Product Name

Ilorasertib

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea

Molecular Formula

C25H21FN6O2S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)

InChI Key

WPHKIQPVPYJNAX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ABT348; ABT-348; ABT 348; Abbott 968660; Ilorasertib

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

The exact mass of the compound Ilorasertib is 488.14307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilorasertib (CAS: 1227939-82-3) is an orally bioavailable, ATP-competitive multi-kinase inhibitor that uniquely bridges mitotic and angiogenic suppression. Unlike conventional single-target inhibitors, it provides low-nanomolar inhibition across Aurora kinases (A, B, and C) alongside potent blockade of the VEGFR and PDGFR families. For procurement professionals and lead scientists, Ilorasertib serves as a critical single-agent tool for modeling complex, multi-pathway tumor suppression in both solid and hematological xenografts, eliminating the pharmacokinetic variables associated with multi-drug cocktails [1].

Generic substitution with selective Aurora inhibitors (e.g., Alisertib) or standard anti-angiogenics (e.g., Sorafenib) fundamentally fails to replicate Ilorasertib's pharmacology. Procuring a selective Aurora A inhibitor sacrifices the potent Aurora B/C-driven polyploidy and cell death mechanisms required in many aggressive tumor models. Conversely, attempting to recreate Ilorasertib's profile by co-administering an Aurora inhibitor with a VEGFR inhibitor introduces severe pharmacokinetic mismatches, overlapping toxicities, and complex formulation requirements in murine models. Ilorasertib provides a unified, highly processable molecule that ensures simultaneous, stoichiometric engagement of both mitotic and angiogenic targets in vivo[1].

Superior Aurora B/C Engagement vs. Selective Inhibitors

While Alisertib (MLN8237) is widely procured as an Aurora A inhibitor, it exhibits a significant drop-off in potency against Aurora B. Ilorasertib, in contrast, is a potent pan-Aurora inhibitor, demonstrating exceptional activity against Aurora B and C. This ensures robust chromosomal segregation defects and cytokinesis failure, driving polyploidy and subsequent apoptosis more effectively in certain cell lines[1].

Evidence DimensionAurora B Kinase Inhibition (IC50)
Target Compound DataIlorasertib: 7 nM
Comparator Or BaselineAlisertib: 396.5 nM
Quantified Difference~56-fold greater potency against Aurora B
ConditionsCell-free kinase assay

Crucial for researchers requiring complete mitotic blockade via Aurora B/C, rather than just Aurora A-mediated centrosome disruption.

Simultaneous VEGFR2 Suppression vs. Standard Pan-Aurora Inhibitors

Standard pan-Aurora inhibitors like Danusertib offer strong mitotic blockade but lack potent anti-angiogenic properties. Ilorasertib differentiates itself by integrating low-nanomolar inhibition of VEGFR2, a primary driver of tumor angiogenesis. This dual functionality is essential for in vivo efficacy in highly vascularized solid tumor models, allowing a single compound to starve the tumor while simultaneously halting cell division[1].

Evidence DimensionVEGFR2 Kinase Inhibition (IC50)
Target Compound DataIlorasertib: 2 nM
Comparator Or BaselineDanusertib: Weak/Off-target (>100 nM)
Quantified DifferencePotent, primary-target level VEGFR2 inhibition vs. negligible activity
ConditionsBiochemical kinase assay

Eliminates the need to procure and co-formulate a separate VEGFR inhibitor for complex solid tumor xenograft studies.

Efficacy Against Gleevec-Resistant BCR-ABL T315I

Beyond its primary Aurora/VEGFR targets, Ilorasertib exhibits significant activity against the Src kinase family and mutant BCR-ABL. Notably, it demonstrates antiproliferative activity against cells expressing the BCR-ABL T315I mutation, a well-known gatekeeper mutation that confers resistance to first-line tyrosine kinase inhibitors like Imatinib (Gleevec)[1].

Evidence DimensionAntiproliferative Activity (IC50) in BCR-ABL T315I mutant cells
Target Compound DataIlorasertib: 260 nM
Comparator Or BaselineImatinib (Gleevec): Inactive / Resistant
Quantified DifferenceRestored sensitivity in highly refractory mutant models
ConditionsIn vitro cellular proliferation assay

Provides a vital pharmacological tool for modeling and overcoming resistance in refractory chronic myeloid leukemia (CML) research.

Validated Formulation for Reproducible Xenograft Dosing

A major hurdle in procuring multi-kinase inhibitors is poor aqueous solubility, which leads to erratic in vivo exposures. Ilorasertib has highly validated, standardized formulation protocols. Utilizing a co-solvent system, it achieves a clear solution suitable for both oral and intravenous administration, ensuring reproducible systemic exposure and reliable tumor growth inhibition data in murine models .

Evidence DimensionDosing Vehicle Solubility
Target Compound DataClear solution at >= 2.08 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Comparator Or BaselineUnoptimized standard kinase inhibitor suspensions
Quantified DifferenceGuaranteed complete dissolution vs. variable suspension
ConditionsStandard preclinical formulation preparation

Ensures reliable, reproducible dosing and pharmacokinetics in expensive in vivo xenograft models, reducing experimental failure rates.

Single-Agent Dual-Pathway Xenograft Studies

Because Ilorasertib potently inhibits both Aurora B/C and VEGFR2, it is the optimal choice for in vivo solid tumor models (e.g., fibrosarcoma, pancreatic carcinoma) where researchers need to simultaneously evaluate anti-mitotic and anti-angiogenic effects without the confounding variables of multi-drug co-administration [1].

Refractory Hematological Malignancy Modeling

Ilorasertib's unique secondary activity against FLT3 and the BCR-ABL T315I mutation makes it highly relevant for acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) research, particularly in models that have developed resistance to standard therapies like Imatinib[2].

Polyploidy and Mitotic Catastrophe Assays

Due to its ~56-fold greater potency against Aurora B compared to selective Aurora A inhibitors like Alisertib, Ilorasertib is highly effective in cellular assays designed to induce cytokinesis failure, endoreduplication, and subsequent apoptosis via mitotic catastrophe [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

488.14307327 Da

Monoisotopic Mass

488.14307327 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L5D03D975

Wikipedia

Ilorasertib

Dates

Last modified: 08-15-2023
1: Glaser KB, Li J, Marcotte PA, Magoc TJ, Guo J, Reuter DR, Tapang P, Wei RQ, Pease LJ, Bui MH, Chen Z, Frey RR, Johnson EF, Osterling DJ, Olson AM, Bouska JJ, Luo Y, Curtin ML, Donawho CK, Michaelides MR, Tse C, Davidsen SK, Albert DH. Preclinical characterization of ABT-348, a kinase inhibitor targeting the Aurora, VEGFR/PDGFR, and SRC kinase families. J Pharmacol Exp Ther. 2012 Aug 30. [Epub ahead of print] PubMed PMID: 22935731.
2: Curtin ML, Heyman HR, Frey RR, Marcotte PA, Glaser KB, Jankowski JR, Magoc TJ, Albert DH, Olson AM, Reuter DR, Bouska JJ, Montgomery DA, Palma JP, Donawho CK, Stewart KD, Tse C, Michaelides MR. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4750-5. Epub 2012 May 26. PubMed PMID: 22695126.
3: Curtin ML, Frey RR, Heyman HR, Soni NB, Marcotte PA, Pease LJ, Glaser KB, Magoc TJ, Tapang P, Albert DH, Osterling DJ, Olson AM, Bouska JJ, Guan Z, Preusser LC, Polakowski JS, Stewart KD, Tse C, Davidsen SK, Michaelides MR. Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. Bioorg Med Chem Lett. 2012 May 1;22(9):3208-12. doi: 10.1016/j.bmcl.2012.03.035. Epub 2012 Mar 14. PubMed PMID: 22465635.

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